

(R)-1-(4-Pyridyl)ethylamine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-(4-Pyridyl)ethylamine

Cat. No.: B1295593

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CAS Number: 45682-36-8[1][2]

This technical guide provides an in-depth overview of (R)-1-(4-Pyridyl)ethylamine, a pivotal chiral building block in modern pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Core Properties and Specifications

(R)-1-(4-Pyridyl)ethylamine is a chiral amine featuring a pyridine ring, a structural motif prevalent in a vast array of biologically active compounds.[3] Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis.

Physicochemical Data

The key physical and chemical properties of (R)-1-(4-Pyridyl)ethylamine are summarized in the table below. This data is essential for handling, storage, and reaction planning.

Property	Value	Source
CAS Number	45682-36-8	[1] [2]
Molecular Formula	C ₇ H ₁₀ N ₂	[1] [2]
Molecular Weight	122.17 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid/oil	[3]
Purity	≥ 95%	
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[1]

Spectroscopic and Structural Identifiers

For unambiguous identification, the following structural identifiers are crucial.

Identifier	Value	Source
IUPAC Name	(1R)-1-(pyridin-4-yl)ethanamine	[2]
SMILES	N--INVALID-LINK--c1ccncc1	[1]
InChI Key	HIZMJYQEHFJWQY-ZCFIWIBFSA-N	

Safety and Handling

(R)-1-(4-Pyridyl)ethanamine is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

GHS Hazard Information

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319

Source:

Precautionary Statements: P264, P280, P305+P351+P338, P337+P313

Always consult the latest Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Asymmetric Synthesis and Experimental Protocols

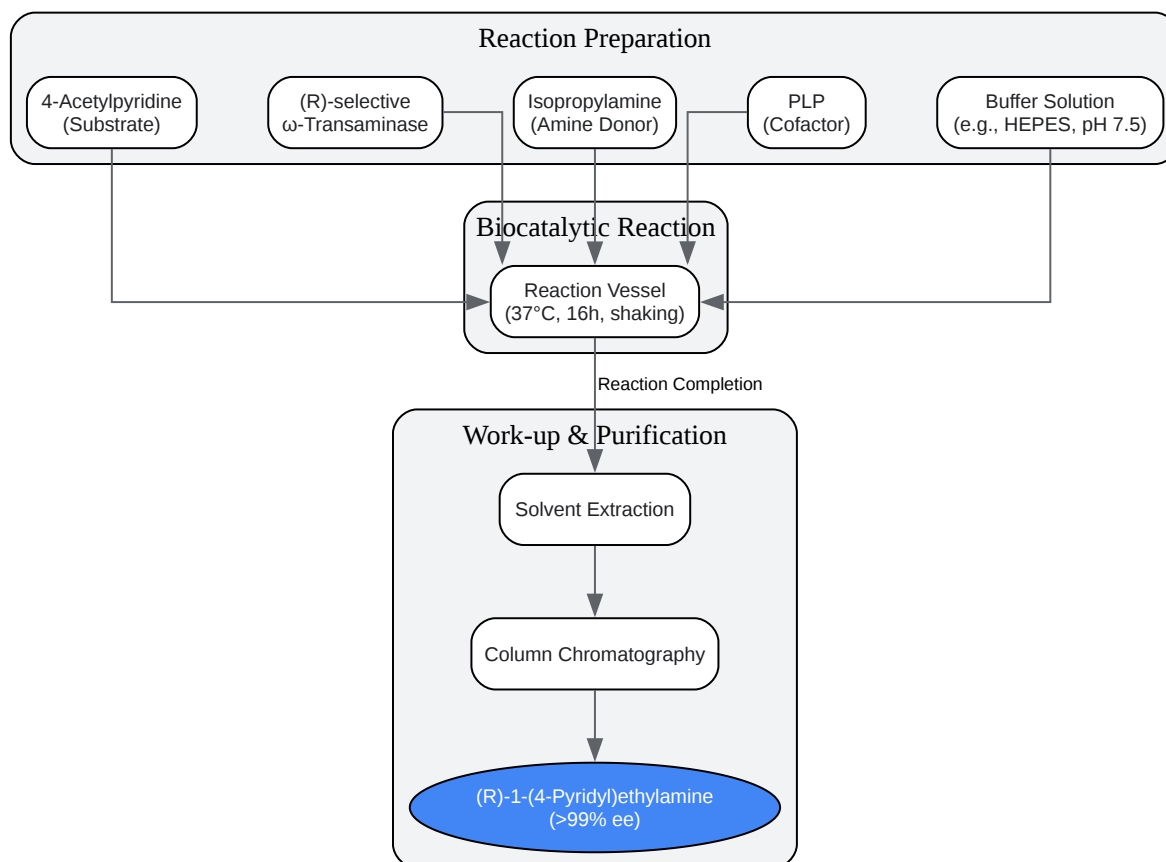
The enantiomeric purity of (R)-**1-(4-Pyridyl)ethylamine** is critical for its application in drug synthesis. Chemoenzymatic methods, particularly those employing transaminases, have emerged as highly efficient and stereoselective routes for its preparation.

Transaminase-Catalyzed Asymmetric Synthesis

This protocol describes a general method for the asymmetric synthesis of (R)-**1-(4-Pyridyl)ethylamine** from the prochiral ketone, 4-acetylpyridine, using an (R)-selective ω -transaminase.

Reaction Principle: The transaminase enzyme catalyzes the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate, creating the chiral amine product with high enantiomeric excess. The enzyme's active site dictates the stereochemical outcome, favoring the (R)-enantiomer.

Experimental Workflow Diagram:



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Caption: Workflow for the biocatalytic synthesis of (R)-**1-(4-Pyridyl)ethylamine**.

Detailed Methodology:

- **Enzyme and Reagent Preparation:** Dissolve the (R)-selective ω -transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

- **Reaction Initiation:** Add the substrate, 4-acetylpyridine, to the enzyme solution. A co-solvent such as DMSO (10% v/v) may be used to improve substrate solubility.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation for a set period (e.g., 16 hours).
- **Reaction Monitoring:** Monitor the conversion of the ketone to the amine product using analytical techniques such as HPLC or GC.
- **Work-up:** Upon completion, quench the reaction and extract the product into an organic solvent.
- **Purification:** Purify the crude product by flash column chromatography to yield the enantiomerically pure (R)-**1-(4-Pyridyl)ethylamine**. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

This biocatalytic approach offers high yields and exceptional stereoselectivity (>99% ee), presenting a sustainable and efficient alternative to traditional chemical synthesis routes.[\[4\]](#)

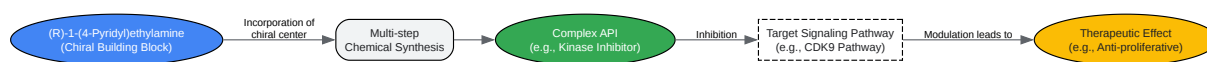
Role in Drug Discovery and Development

(R)-**1-(4-Pyridyl)ethylamine** is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chiral intermediate for the synthesis of complex APIs. The pyridine moiety is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[\[5\]](#)[\[6\]](#)[\[7\]](#) The introduction of a specific stereocenter via this building block is often critical for the efficacy and selectivity of the final drug molecule.

Application as a Chiral Building Block

The primary utility of this compound lies in its application in multi-step syntheses where a specific stereoisomer is required to achieve the desired pharmacological activity. Molecules derived from pyridylalkylamines have been investigated for a range of therapeutic areas.[\[3\]](#)

Logical Relationship Diagram:



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Caption: Role of (R)-1-(4-Pyridyl)ethylamine as a precursor to complex APIs.

Example of a Downstream Target Pathway: CDK9 Inhibition

While (R)-1-(4-Pyridyl)ethylamine does not directly target signaling pathways, it can be used to synthesize molecules that do. For instance, many inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy, incorporate pyridine-based scaffolds.[8] The specific stereochemistry of these inhibitors is often essential for potent and selective binding to the kinase domain of CDK9, thereby inhibiting its function and inducing apoptosis in cancer cells. [8]

The involvement of (R)-1-(4-Pyridyl)ethylamine is therefore upstream and foundational, providing the necessary chirality for the final API that will engage with the biological target. Its quality and enantiopurity directly impact the quality and efficacy of the resulting drug candidate.

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